molecular formula C18H14F3N3O2 B14100491 3-(2-hydroxy-4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

3-(2-hydroxy-4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

Cat. No.: B14100491
M. Wt: 361.3 g/mol
InChI Key: UGVYXNAEFSYJLM-UHFFFAOYSA-N
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Description

3-(2-hydroxy-4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a hydroxy-methylphenyl group, and a trifluoromethylphenyl group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as hydrazines, aldehydes, and carboxylic acids under specific reaction conditions like refluxing in solvents such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxy-4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(2-hydroxy-4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-hydroxy-4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide is unique due to its combination of functional groups and its ability to undergo diverse chemical reactions. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H14F3N3O2

Molecular Weight

361.3 g/mol

IUPAC Name

3-(2-hydroxy-4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H14F3N3O2/c1-10-6-7-11(16(25)8-10)14-9-15(24-23-14)17(26)22-13-5-3-2-4-12(13)18(19,20)21/h2-9,25H,1H3,(H,22,26)(H,23,24)

InChI Key

UGVYXNAEFSYJLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=C3C(F)(F)F)O

Origin of Product

United States

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